4-(Cyclopropylmethyl)-1,2-difluorobenzene
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Overview
Description
4-(Cyclopropylmethyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropylmethyl group and two fluorine atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-1,2-difluorobenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . For this compound, the starting materials could include 1,2-difluorobenzene and cyclopropylmethyl boronic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclopropylmethyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the benzene ring or the cyclopropylmethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include cyclopropylmethyl alcohols or ketones.
Reduction Reactions: Products include reduced benzene rings or cyclopropylmethyl groups.
Scientific Research Applications
4-(Cyclopropylmethyl)-1,2-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1,2-difluorobenzene depends on its specific application. In chemical reactions, the presence of the cyclopropylmethyl group and fluorine atoms can influence the reactivity and stability of the compound. The cyclopropylmethyl group can undergo ring-opening reactions, while the fluorine atoms can participate in electron-withdrawing effects, stabilizing intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylbenzene: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1,2-Difluorobenzene: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
Cyclopropylmethylfluorobenzene: Contains only one fluorine atom, leading to different electronic and steric effects.
Uniqueness
4-(Cyclopropylmethyl)-1,2-difluorobenzene is unique due to the combination of the cyclopropylmethyl group and two fluorine atoms, which impart distinct chemical properties and reactivity
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQPJDASEYJHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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